Paquinimod

S100A9 inhibition NF-κB pathway Quinoline-3-carboxamide specificity

S100A9 pathway researchers need a clean tool compound: laquinimod weakly inhibits S100A9, while tasquinimod adds confounding HDAC4 effects. Paquinimod solves this with specific S100A9 blockade (TLR-4 IC50 23 μM; RAGE IC50 26 μM) and no HDAC4 activity. - Reduces cartilage damage up to 75% in OA models; efficacy comparable to prednisolone in lupus models. - Phase I/II data: well-tolerated up to 3.0 mg/day PO; linear PK for once-daily dosing. - ≥98% HPLC purity; global shipping available.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
CAS No. 248282-01-1
Cat. No. B609837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaquinimod
CAS248282-01-1
SynonymsABR‑215757;  ABR 215757;  ABR215757;  Paquinimod.
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C
InChIInChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3
InChIKeyDIKSYHCCYVYKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Paquinimod Overview & Procurement Guide


Paquinimod (ABR-215757; ABR-25757) is a quinoline-3-carboxamide small molecule that functions as a specific, orally active inhibitor of the S100A9 protein, blocking its binding to Toll-like receptor 4 (TLR-4) and the receptor for advanced glycation end-products (RAGE) [1]. It is structurally and mechanistically related to laquinimod and tasquinimod but is clinically differentiated by its development focus on autoimmune and inflammatory disorders, including systemic lupus erythematosus (SLE) and systemic sclerosis (SSc) . The compound has been advanced to Phase II clinical trials in multiple indications, demonstrating an established safety profile at clinically relevant oral doses [2].

S100A9/TLR-4 and RAGE pathway inhibition study support
Autoimmune and inflammatory disease model research context
Oral route research administration with reported human tolerability endpoints

Paquinimod Differentiation from Analogs


Although paquinimod, laquinimod, and tasquinimod share a quinoline-3-carboxamide scaffold, they are not functionally interchangeable due to divergent target selectivity, clinical indication profiles, and safety margins. Laquinimod has been shown to only slightly inhibit S100A9-induced NF-κB activation, indicating it is not a robust blocker of all S100A9 activities [1]. Tasquinimod, while also binding S100A9, is primarily developed as an anti-cancer agent with additional high-affinity binding to HDAC4 and distinct anti-angiogenic properties [2]. Paquinimod uniquely demonstrates a balanced immunomodulatory profile with validated efficacy in multiple autoimmune disease models (lupus, neutrophilic asthma, osteoarthritis) and established human tolerability data up to 3.0 mg/day [3]. Substituting paquinimod with a class analog in research would introduce uncharacterized off-target effects and alter the expected therapeutic window.

Analog
Key Difference
Substitution Risk
Laquinimod
Reported weaker S100A9/NF-κB inhibition
May not reproduce S100A9-dependent pathway blockade
Tasquinimod
High-affinity HDAC4 binding and anti-angiogenic properties
Introduces off-target effects, altering pathway-readout interpretation

Paquinimod Comparative Efficacy


S100A9 & NF-κB Inhibition vs. Analogs

Paquinimod demonstrates potent, specific inhibition of S100A9 binding to TLR-4, whereas laquinimod shows only weak inhibition of S100A9-induced NF-κB activation [1]. In a head-to-head in vitro assay, laquinimod slightly inhibited S100A9-induced NF-κB activation in THP-1 cells, indicating it is not a good blocker of all S100A9 activities, unlike the more robust blockade observed with paquinimod [1]. Tasquinimod, while binding S100A9, has been characterized as not a specific inhibitor of S100A9 and also binds HDAC4 with high affinity, introducing confounding off-target effects [1][2].

S100A9 & NF-κB Inhibition
Head-to-head
Potent inhibition of S100A9 binding to TLR-4; laquinimod shows only slight NF-κB blockade
Supports S100A9 pathway-specific tool compound selection
Laquinimod and tasquinimod may introduce off-target effects
S100A9 inhibition NF-κB pathway Quinoline-3-carboxamide specificity

Airway Function Restoration in Neutrophilic Asthma

In a murine model of neutrophilic asthma induced by ovalbumin and complete Freund's adjuvant (OVA/CFA), paquinimod restored the enhancement of airway resistance and normalized inflammatory cell counts in bronchoalveolar lavage (BAL) fluid toward sham-treated levels in a dose-dependent manner [1]. This effect was quantified across a dose range, demonstrating a clear therapeutic window.

Neutrophilic Asthma Airway Function
Reported
Dose-dependent restoration of airway resistance and BAL cell counts toward sham levels
Supports airway inflammation model endpoint interpretation
Murine OVA/CFA model, oral 0.1–25 mg/kg/day
Neutrophilic asthma Airway inflammation In vivo efficacy

Joint Protection in Experimental Osteoarthritis

In the collagenase-induced osteoarthritis (CIOA) mouse model, characterized by high synovial activation, paquinimod treatment (3.75 mg/kg in drinking water) resulted in significant quantitative reductions in key OA pathology endpoints compared to untreated controls [1]. The therapeutic effect was specific to models with high synovial activation, as minimal benefit was observed in the DMM model where synovial activation is scant [1].

Joint Protection in OA
Head-to-head
Cartilage damage reduction 47–75%, synovial thickening reduction 57–67%
Supports inflammation-driven OA model endpoint review
CIOA model, synovial activation-dependent context
Osteoarthritis Synovial activation Cartilage protection

Steroid-Sparing Efficacy in Murine Lupus

In lupus-prone MRL-lpr/lpr mice, paquinimod treatment resulted in disease inhibition comparable to that obtained with prednisolone and mycophenolate mofetil, two standard-of-care SLE treatments [1]. Importantly, a steroid-sparing effect was observed, a clinically meaningful advantage not shared by all immunomodulators [1].

Steroid-Sparing in Lupus
Head-to-head
Disease inhibition comparable to prednisolone and mycophenolate mofetil
Supports lupus model endpoint context and steroid-sparing pathway review
MRL-lpr/lpr mice, comparator-standard response reported
Systemic lupus erythematosus Immunomodulation Steroid-sparing

Clinical Tolerability and Safety Profile

Paquinimod's clinical tolerability has been established in multiple patient populations. In a Phase Ib study in SLE patients, doses up to 3.0 mg/day were well tolerated, with the majority of adverse events being mild or moderate and transient [1]. In an 8-week study in SSc patients, paquinimod at 3 mg/day was overall well tolerated with mild to moderate expected AEs, most commonly arthralgia and headache [2]. This safety profile differentiates paquinimod from earlier quinoline-3-carboxamides like linomide, which was withdrawn due to serious adverse events .

Clinical Tolerability
Trial context
≤3.0 mg/day well tolerated in SLE and SSc patient studies
Reported human tolerability endpoint context
Phase Ib/II data, mild/moderate transient AEs
Clinical safety Pharmacokinetics Tolerability

Paquinimod Application Scenarios


Preclinical S100A9 Inhibition Studies

Paquinimod is the optimal tool compound for in vitro and in vivo experiments where robust, specific blockade of S100A9 signaling is required, as demonstrated by its potent inhibition of S100A9 binding to TLR-4 and RAGE [1]. Unlike laquinimod, which shows only weak S100A9 inhibition, and tasquinimod, which introduces HDAC4 off-target effects, paquinimod provides a cleaner pharmacological profile for interrogating S100A9-dependent pathways [2].

Autoimmune & Inflammatory Disease Models

Paquinimod should be prioritized for studies in lupus, systemic sclerosis, neutrophilic asthma, and inflammation-driven osteoarthritis models. Its efficacy in MRL-lpr/lpr mice is comparable to prednisolone and mycophenolate mofetil, and it exhibits a steroid-sparing effect [3]. In experimental OA, it reduces cartilage damage by up to 75% and synovial thickening by 57% [1]. These quantifiable disease-modifying effects are directly linked to its S100A9 inhibitory mechanism.

Human Dose Translation & Safety Studies

For researchers designing clinical trials or pharmacokinetic studies, paquinimod offers a well-characterized human safety profile. Established Phase I/II data confirm that oral doses up to 3.0 mg/day are well tolerated in patient populations, with predictable linear pharmacokinetics suitable for once-daily dosing [3][4]. This mitigates the risk associated with uncharacterized or toxic analogs and accelerates translational planning.

Comparator for Tasquinimod Cancer Studies

Given tasquinimod's dual S100A9/HDAC4 binding and anti-angiogenic activity, paquinimod serves as an ideal comparator compound to isolate S100A9-dependent from S100A9-independent effects in cancer models [2]. Its lack of reported anti-angiogenic or HDAC4 activity allows researchers to delineate the specific contribution of S100A9 inhibition in tumor microenvironment studies.

Application
Selection Property
Validation Focus
S100A9 pathway inhibition studies
S100A9 binding specificity (TLR-4/RAGE)
NF-κB pathway blockade readouts
Autoimmune disease model research
Disease-model endpoint response profile
Steroid-sparing pathway and disease-score context
Human dose-response endpoint research
Reported human tolerability endpoint context
Dose-ranging tolerability and PK endpoint review
S100A9-dependent cancer model studies
S100A9-selective vs. HDAC4-off-target profile
Tumor microenvironment S100A9 contribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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